![molecular formula C17H16ClN3OS2 B2771785 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034633-80-0](/img/structure/B2771785.png)
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Description
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3OS2 and its molecular weight is 377.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
Synthesis Techniques : Research into related thiophene and pyrazole derivatives highlights advanced synthetic techniques, including Suzuki cross-coupling reactions and 1,3-dipolar cycloaddition methodologies. These processes are pivotal in creating compounds with potential biological activities, showcasing the compound's relevance in medicinal chemistry and heterocyclic synthesis (Gulraiz Ahmad et al., 2021).
Crystal and Molecular Structure : Studies on similar compounds demonstrate the importance of crystallographic analysis in understanding the molecular interactions and structural features of thiophene-based compounds. For instance, the synthesis and crystal structure determination of pyrazole-thiophene derivatives reveal insights into hydrogen bond interactions and molecular stability (M. Prabhuswamy et al., 2016).
Pharmacological Applications
Antimicrobial and Antitubercular Activity : Compounds structurally related to the query have been evaluated for their antimicrobial and antitubercular activities. Research shows that thiophene derivatives exhibit promising activity against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in developing new antibiotics (Sandeep Kumar Marvadi et al., 2020).
Antidepressant Potential : The antidepressant activity of thiophene-pyrazole carboxamide derivatives has been assessed through behavioral models, indicating some compounds' significant efficacy in reducing symptoms of depression. This highlights the compound's potential role in designing new therapeutic agents for mental health conditions (B. Mathew et al., 2014).
Computational and Theoretical Studies
- Nonlinear Optical Properties : Theoretical studies and density functional theory (DFT) calculations on related compounds assess their electronic structure, reactivity parameters, and nonlinear optical (NLO) properties. Such research is crucial for understanding the electronic behavior and potential applications of thiophene derivatives in materials science and optoelectronics (Iram Kanwal et al., 2022).
properties
IUPAC Name |
5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS2/c18-16-4-3-15(24-16)17(22)19-6-7-21-14(11-1-2-11)9-13(20-21)12-5-8-23-10-12/h3-5,8-11H,1-2,6-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCJWRCWYQUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(S3)Cl)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide |
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